2-Decenoic acid can be derived from natural sources, such as certain plant oils and microbial fermentation processes. It belongs to the class of fatty acids, specifically categorized as a monounsaturated fatty acid due to the presence of one double bond in its carbon chain. Its molecular formula is , with a molecular weight of approximately 170.25 g/mol.
The synthesis of 2-decenoic acid can occur through several methods, including:
The molecular structure of 2-decenoic acid features:
The structural formula can be represented as follows:
This structure indicates that the double bond is between the second and third carbons, which is crucial for its biological activity.
2-Decenoic acid participates in various chemical reactions, including:
Typical reaction conditions include:
The biological mechanisms involving 2-decenoic acid are particularly relevant in microbial systems. It acts as a signaling molecule in quorum sensing for certain bacteria like Pseudomonas aeruginosa, influencing biofilm formation and virulence factors .
Key physical and chemical properties of 2-decenoic acid include:
These properties influence its handling and application in various industrial processes.
The applications of 2-decenoic acid span multiple fields:
In native microbial systems, 2-decenoic acid (C10:Δ²) biosynthesis primarily occurs via modifications of core metabolic pathways. The reverse β-oxidation (r-BOX) cycle serves as a key route in bacteria like Pseudomonas aeruginosa, where specialized enzymes such as enoyl-CoA hydratases (e.g., RpfF homologs) catalyze the dehydration of hydroxyacyl-CoA intermediates to generate α,β-unsaturated fatty acids. This pathway natively produces cis-2-decenoic acid (CDA) as a diffusible signal factor (DSF) involved in quorum sensing and biofilm regulation [9]. In P. aeruginosa, CDA synthesis is linked to a gene cluster (PA4978–PA4983) distinct from the rpf system in Xanthomonas campestris, highlighting species-specific adaptations [9]. Alternatively, the fatty acid biosynthesis (FAB) pathway in yeast and bacteria generates trans-2-decenoyl-ACP as an intermediate, which can be hydrolyzed by thioesterases (TEs) to release free 2-decenoic acid. For example, Candida tropicalis employs acyl-CoA oxidases (ACOX) to desaturate hydroxyacyl-CoA precursors during unsaturated fatty acid production [2].
Table 1: Key Enzymes in Native 2-Decenoic Acid Biosynthesis
Organism | Pathway | Key Enzyme(s) | Product Configuration |
---|---|---|---|
P. aeruginosa | r-BOX modification | PA4978-PA4983 enzymes | cis-2-decenoic acid |
C. tropicalis | β-oxidation variant | ACOX | trans-2-decenoic acid |
E. coli (native) | r-BOX | YdiI thioesterase | trans-2-decenoic acid |
Engineered E. coli platforms have achieved high-yield 2-decenoic acid production through pathway refactoring and genetic modifications. The r-BOX pathway has been reconstituted by overexpressing core enzymes: thiolase (fadA), hydroxyacyl-CoA dehydrogenase (fadB), enoyl-CoA hydratase (fadJ), and the trans-enoyl-CoA-specific thioesterase YdiI. This approach yielded 10 mg/L of 2-decenoic acid [4]. To enhance precursor supply, β-oxidation knockout strains (e.g., ΔfadDΔfadBΔsodA) minimize substrate degradation and increase trans-2-decenoic acid accumulation. Heterologous plant thioesterases like UaFatB1 from Umbellularia californica selectively hydrolyze trans-2-decenoyl-ACP from the FAB cycle, achieving titers of 312 mg/L [1] [7]. Further improvements employed transporter engineering (e.g., AcrAB-TolC overexpression) and cell permeabilization (using Triton X-100/Tween-80), boosting extracellular trans-2-decenoic acid levels 5-fold and conversion rates to 93.1% [7].
Cytochrome P450 monooxygenases (CYPs) catalyze the terminal hydroxylation of trans-2-decenoic acid to synthesize 10-hydroxy-2-decenoic acid (10-HDA), a royal jelly bioactive compound. CYP153A33 (also termed CYP153AMaq) is the most studied enzyme for this reaction, though its native specificity favors decanoic acid over trans-2-decenoic acid. Rational mutagenesis has enhanced its activity:
Table 2: Engineered P450 Systems for 10-HDA Synthesis
P450 Variant | Redox Partner | Activity Enhancement | 10-HDA Titer |
---|---|---|---|
CYP153A33/M228L | CPRBM3 fusion | 9.1-fold ↑ kcat/Km | Not detected* |
CYP153A33 Q129R/V141L | FdR0978/Fdx0338 | 3-fold ↑ conversion | 18.8 mg/L |
CYP153A33/M228L-CPRBM3 | Self-sufficient | Optimal for stepwise catalysis | 0.628 g/L† |
*Due to substrate preference mismatch in FAB-derived trans-2-decenoic acid [1]; †From decanoic acid [2].
Class I bacterial P450s (e.g., CYP153A33) require dedicated redox partners for electron transfer from NAD(P)H. Inefficient electron shuttling often limits hydroxylation rates. Screening of ferredoxin (Fdx) and ferredoxin reductase (FdR) combinations identified FdR0978/Fdx0338 as optimal partners for CYP153AMaq, increasing 10-HDA synthesis 3-fold compared to native partners [1] [3]. The plastidic-type FdR0978 and Fe₂S₂ cluster-containing Fdx0338 exhibit superior electron transfer efficiency due to their complementary redox potentials and protein-protein interactions. Additionally, cofactor regeneration systems overcome NADPH limitations: Co-expression of Bacillus subtilis glucose dehydrogenase (GDH) with P450 enzymes regenerates NADPH and elevates 10-HDA yields to 486.5 mg/L in two-step biosynthesis [7].
Flux balance analysis (FBA) of E. coli metabolism reveals critical nodes for optimizing 2-decenoic acid synthesis. The r-BOX pathway exhibits higher ATP efficiency than the FAB pathway, supporting growth-coupled production of α,β-unsaturated carboxylic acids [4] [10]. Key in silico findings include:
Table 3: Metabolic Flux Comparisons for 2-Decenoic Acid Pathways
Pathway | ATP Yield (mmol/gDCW) | Key Gene Knockouts | Max Theoretical Yield (C-mol%) |
---|---|---|---|
Native β-oxidation | -12.3 | None | <5% |
r-BOX (engineered) | -8.7* | ΔfadBΔfadJΔfadR | 28–35% |
FAB + TE | -15.1 | ΔfadDΔfadBΔsodA | 15–22% |
*Negative values indicate ATP consumption; lower absolute values imply higher efficiency [4] [10].
Table 4: Microbial Production Pathways for 2-Decenoic Acid and Derivatives
Compound | Host | Pathway | Key Enzymes/Modifications | Maximum Titer |
---|---|---|---|---|
trans-2-Decenoic acid | E. coli | r-BOX + TE | YdiI, ΔfadBJR | 10 mg/L |
trans-2-Decenoic acid | E. coli | FAB + TE | UaFatB1, ΔfadDΔfadBΔsodA | 312 mg/L |
10-Hydroxy-2-decenoic acid | E. coli | P450 hydroxylation | CYP153AMaq Q129R/V141L + FdR0978/Fdx0338 | 18.8 mg/L (glucose) |
10-Hydroxy-2-decenoic acid | E. coli | One-step catalysis | ACOX + CYP153A33/M228L-CPRBM3 | 0.628 g/L (10 h) |
Concluding Remarks
Microbial production of 2-decenoic acid leverages both native enzymatic pathways and engineered systems to overcome natural bottlenecks. The integration of thioesterase specificity, P450 engineering, and redox partner optimization has enabled high-yield synthesis of 2-decenoic acid and its hydroxylated derivative 10-HDA. Future advances will require dynamic flux balancing to minimize carbon waste and transporter engineering (e.g., MexHID from Pseudomonas) to alleviate product toxicity [6]. These strategies position engineered E. coli as a scalable platform for biomanufacturing α,β-unsaturated fatty acids.
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